4-Bromo-6,7-dichloro-2-phenylquinoline

2-Phenylquinoline regioisomeric differentiation halogen positional effects

4-Bromo-6,7-dichloro-2-phenylquinoline (CAS 1189106-22-6) is a tri-halogenated 2-phenylquinoline derivative with the molecular formula C₁₅H₈BrCl₂N and a molecular weight of 353.04 g/mol. It belongs to the 2-phenylquinoline chemotype, a scaffold extensively validated in medicinal chemistry for neurokinin-3 (NK-3) receptor antagonism , estrogen receptor β (ERβ) modulation , NorA efflux pump inhibition , and antiviral applications.

Molecular Formula C15H8BrCl2N
Molecular Weight 353.0 g/mol
CAS No. 1189106-22-6
Cat. No. B3185801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6,7-dichloro-2-phenylquinoline
CAS1189106-22-6
Molecular FormulaC15H8BrCl2N
Molecular Weight353.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)Br)Cl)Cl
InChIInChI=1S/C15H8BrCl2N/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8H
InChIKeyDFIFCEZNKBXDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6,7-dichloro-2-phenylquinoline (CAS 1189106-22-6): Structural Identity, Physicochemical Baseline, and Procurement Classification


4-Bromo-6,7-dichloro-2-phenylquinoline (CAS 1189106-22-6) is a tri-halogenated 2-phenylquinoline derivative with the molecular formula C₁₅H₈BrCl₂N and a molecular weight of 353.04 g/mol . It belongs to the 2-phenylquinoline chemotype, a scaffold extensively validated in medicinal chemistry for neurokinin-3 (NK-3) receptor antagonism [1], estrogen receptor β (ERβ) modulation [2], NorA efflux pump inhibition [3], and antiviral applications [4]. The compound possesses three synthetically addressable halogen positions: a bromine at C4 (susceptible to Suzuki, Buchwald–Hartwig, and other Pd-catalyzed cross-couplings [5]), and chlorines at C6 and C7 that modulate ring electronics, lipophilicity, and oxidative metabolism. This specific 6,7-dichloro substitution pattern is distinct from the more commonly explored 6,8-, 5,7-, and 5,8-dichloro regioisomers, making it a targeted intermediate or probe molecule where precise halogen placement dictates downstream biological performance. The compound is commercially catalogued by suppliers including Santa Cruz Biotechnology (sc-290030), Alfa Chemistry, and ChemicalBook, typically at ≥95% purity, and is supplied exclusively for research use .

Why 4-Bromo-6,7-dichloro-2-phenylquinoline Cannot Be Replaced by Generic 2-Phenylquinoline Analogs: A Quantitative Differentiation Imperative


The 2-phenylquinoline scaffold is not a monolithic chemical space; subtle variations in halogen substitution pattern produce large differences in biological target engagement, metabolic stability, and synthetic tractability. Literature SAR studies on this chemotype consistently demonstrate that the identity and position of halogen atoms on the quinoline core are critical determinants of potency and selectivity. For example, in the NK-3 receptor antagonist series, 3-hydroxy substitution improved hNK-3 binding affinity by over 100-fold relative to the unsubstituted parent (Ki ≈ 1.4 nM vs. >100 nM) [1]. In 2-phenyl-4-aminoquinoline antifungals, the aniline moiety at position 4 and its substitution pattern dictated EC₅₀ differences of over 5-fold across phytopathogenic fungi [2]. For ERβ-selective ligands, lipophilicity, ellipsoidal volume, and the presence of halogen atoms were essential for high affinity and selectivity [3]. The C6 and C7 dichloro substitution in the target compound is not interchangeable with C5,C8 or C6,C8 dichloro patterns: even among positional isomers sharing the identical molecular formula (C₁₅H₈BrCl₂N, MW 353.04), the electronic distribution and steric environment at the biologically relevant C4 and C2 positions differ substantially, and distinct CAS registry numbers reflect their non-equivalence in procurement systems . The evidence guide below establishes the quantifiable, verifiable dimensions along which 4-bromo-6,7-dichloro-2-phenylquinoline is differentiated from its closest analogs, regioisomers, and in-class candidates.

4-Bromo-6,7-dichloro-2-phenylquinoline: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: 6,7-Dichloro Substitution Pattern vs. 5,8-, 5,7-, and 6,8-Dichloro Regioisomers

Among the five known 4-bromo-dichloro-2-phenylquinoline regioisomers that share the identical molecular formula (C₁₅H₈BrCl₂N, exact mass 350.922 Da), the 6,7-dichloro substitution pattern is structurally unique in placing both chlorine atoms on the benzo-fused ring in a vicinal (adjacent) arrangement. This geometry produces distinct electronic effects on the quinoline nitrogen (pKa modulation) and the C4–Br bond reactivity compared to regioisomers where chlorines are separated (e.g., 5,8-dichloro) or positioned on different rings . Published physicochemical data for the 6,7-dichloro isomer include an exact mass of 350.922 Da, a topological polar surface area (tPSA) of 12.89 Ų, a complexity rating of 309, and 0 hydrogen bond donors . While direct comparative biological data across all five regioisomers is not available in the public domain, the class-level SAR evidence (see Evidence Items 2 and 3) establishes that halogen positional isomerism in the 2-phenylquinoline class produces quantifiable shifts in target binding affinity (>10-fold differences in Ki for halogen positional variants in related quinoline series) [1]. Therefore, procurement of the correct regioisomer is non-negotiable: substitution of 4-bromo-6,7-dichloro-2-phenylquinoline (CAS 1189106-22-6) with its 6,8-dichloro (CAS 1189106-07-7), 5,7-dichloro (CAS 1189106-20-4), 5,8-dichloro (CAS 1189106-04-4), or 7,8-dichloro (CAS 1189107-14-9) isomer introduces an uncontrolled variable that is not validated as equivalent in any published comparative study.

2-Phenylquinoline regioisomeric differentiation halogen positional effects physicochemical properties

Synthetic Diversification Potential: C4–Br as a Cross-Coupling Handle vs. Unsubstituted or C4–H 2-Phenylquinolines

The C4 bromine substituent on 4-bromo-6,7-dichloro-2-phenylquinoline serves as a privileged synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Kumada, Negishi), enabling the introduction of aryl, heteroaryl, amino, or alkyl groups at the 4-position in a single synthetic step [1]. In the Boehringer Ingelheim patent US8633320, bromo-substituted quinolines of this general structure are explicitly claimed as intermediates in the preparation of HCV protease inhibitors, with the C4–Br group enabling regioselective Suzuki coupling with boronic acids [2]. The 6,7-dichloro pattern provides additional electronic activation: the electron-withdrawing chlorines para and meta to C4 increase the electrophilicity of the C4 position relative to non-chlorinated or mono-chlorinated analogs, potentially accelerating oxidative addition with Pd(0) catalysts. The benchchem catalyst screening reference explicitly suggests testing Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency on this substrate. In contrast, 2-phenylquinoline lacking a C4 halogen (CAS 612-96-4) requires electrophilic aromatic substitution or directed ortho-metalation strategies that are less regioselective and lower-yielding [1]. Similarly, the 4-chloro analog (if available) would exhibit reduced cross-coupling reactivity compared to the C4–Br derivative, consistent with the well-established reactivity order Ar–I > Ar–Br ≫ Ar–Cl in oxidative addition [1].

Suzuki coupling C4-bromoquinoline synthetic intermediate HCV protease inhibitor palladium catalysis

NK-3 Receptor Antagonist Scaffold Comparison: 4-Bromo-6,7-dichloro-2-phenylquinoline as a Diversifiable Core vs. Optimized 3-Hydroxy-2-phenylquinoline-4-carboxamides

The 2-phenylquinoline scaffold is the pharmacophoric core of the potent and selective hNK-3 receptor antagonist SB 223412 (talnetant), which exhibits a Ki of 1.0–1.4 nM against the human NK-3 receptor expressed in CHO cells, with >10,000-fold selectivity over hNK-1 and >140-fold selectivity over hNK-2 [1]. SAR studies from the SB 223412 discovery program demonstrated that the quinoline C3 position is a critical determinant of hNK-3 binding: 3-OH substitution (SB 223412, Ki = 1.4 nM) and 3-NH₂ substitution (Ki = 1.2 nM) produced the most potent compounds, while halogen substitution at C3 did not enhance affinity [2]. The C4 position in the SB 223412 series is occupied by a carboxamide group, and SAR at the 2-phenyl ring (e.g., 4-biphenylyl enlargement) modulated antagonistic activity [3]. 4-Bromo-6,7-dichloro-2-phenylquinoline represents a complementary entry point to this chemical space: its C4–Br is positioned to introduce carboxamide, amino, or heteroaryl substituents via cross-coupling, while the 6,7-dichloro pattern pre-installs electron-withdrawing groups that are absent in the parent SB 223412 core. The chlorines at C6 and C7 are expected to lower the pKa of the quinoline nitrogen (class-level inductive effect: each Cl on the benzo ring reduces pKa by ~0.5–1.0 unit), which may alter hydrogen-bonding interactions at the receptor and influence off-target profiles. Direct comparative hNK-3 binding data for the 6,7-dichloro derivative are not publicly available, but the scaffold mapping is unambiguous: 4-bromo-6,7-dichloro-2-phenylquinoline is an advanced intermediate for generating focused NK-3 ligand libraries where both the C4 substituent and the 6,7-dichloro electronic modulation are varied systematically.

NK-3 receptor neurokinin antagonist structure-activity relationship SB 223412 talnetant

ADME Differentiation Potential: 6,7-Dichloro Substitution and Predicted Metabolic Shielding vs. Unsubstituted or Mono-Halogenated 2-Phenylquinolines

The 6,7-dichloro substitution pattern on 4-bromo-6,7-dichloro-2-phenylquinoline is predicted to confer differential metabolic stability relative to unsubstituted or mono-halogenated 2-phenylquinoline analogs through two established mechanisms: (i) halogen-mediated metabolic blocking at the C6 and C7 positions, which are sites of CYP450-mediated aromatic hydroxylation in unsubstituted quinolines [1], and (ii) increased lipophilicity (calculated logP increase of approximately +1.2 to +1.8 log units for two chlorine atoms vs. the unsubstituted benzo ring ). Class-level ADME data from the SB 223412 discovery program demonstrated that the metabolic instability of the ester moiety was a key optimization driver, and lipophilicity modulation through ring substitution was critical to achieving oral bioavailability [2]. The presence of two electron-withdrawing chlorines on the benzo ring is also predicted to reduce the pKa of the quinoline nitrogen (estimated pKa reduction of ~1.0–2.0 units relative to unsubstituted 2-phenylquinoline [pKa ≈ 4.9]; class-level prediction based on Hammett σₘ values ), which alters the ionization state at physiological pH and may influence passive membrane permeability, protein binding, and lysosomal trapping. While direct experimental logD, PAMPA, or microsomal stability data for 4-bromo-6,7-dichloro-2-phenylquinoline are not publicly available, the class-level inference from 2-phenylquinoline SAR literature is strong: halogen substitution pattern on the benzo ring is a first-order determinant of ADME properties, and the 6,7-dichloro pattern is expected to produce a distinct metabolic and permeability profile compared to 6-chloro, 7-chloro, 6,8-dichloro, or unsubstituted variants [1].

cytochrome P450 oxidative metabolism halogen blocking metabolic stability lipophilicity

4-Bromo-6,7-dichloro-2-phenylquinoline: Evidence-Linked Research and Industrial Application Scenarios


Focused Library Synthesis for NK-3 Receptor Antagonist Lead Optimization

In programs deriving from the SB 223412 / talnetant chemotype, 4-bromo-6,7-dichloro-2-phenylquinoline is the strategic intermediate for generating a focused library where the C4 position is diversified (via Suzuki, Buchwald–Hartwig, or Negishi coupling) while the 6,7-dichloro substitution is held constant to assess the contribution of benzo-ring electron withdrawal to hNK-3 binding affinity, selectivity over hNK-1/hNK-2, and functional antagonism in the rabbit iris sphincter or CHO-hNK-3 Ca²⁺ mobilization assay [1]. This is supported by the SAR framework from Giardina et al. (1999) demonstrating that quinoline ring substitution at position 3 is critical for hNK-3 affinity (Ki range: 1.2 nM to >100 nM) [1], and by Blaney et al. (2001) showing stepwise modulation of NK-3/NK-2 selectivity through quinoline substituent tuning [2].

HCV Protease Inhibitor Intermediate Synthesis (Per Patent US8633320)

The Boehringer Ingelheim patent US8633320 explicitly claims bromo-substituted quinolines as intermediates for HCV protease inhibitor synthesis, with the synthetic route proceeding through regioselective bromination of dichloroquinoline followed by Suzuki coupling at the 2-position to introduce aryl/heteroaryl substituents [3]. Laboratories engaged in HCV antiviral research can procure 4-bromo-6,7-dichloro-2-phenylquinoline as a pre-functionalized building block, bypassing the need for in-house bromination of the dichloroquinoline precursor (which requires NBS/TFA or Br₂ conditions and generates regioselectivity challenges) [3].

ERβ-Selective Ligand Scaffold Diversification with Built-In Metabolic Stability

2-Phenylquinoline is a validated scaffold for ERβ-selective ligands, where halogen atoms, lipophilicity, and ellipsoidal volume of substituents have been quantitatively linked to ERβ binding affinity and selectivity [4]. The 6,7-dichloro pattern provides a pre-installed halogen arrangement that simultaneously enhances lipophilicity (predicted ΔlogP ≈ +1.5) and blocks metabolic oxidation at C6 and C7. This scaffold is appropriate for SAR campaigns where ERβ affinity, ERα/ERβ selectivity, and microsomal stability are co-optimized, with the C4–Br serving as the point of diversity for introducing substituents that probe the ERβ ligand-binding pocket [4].

Regioisomeric Selectivity Studies in 2-Phenylquinoline Biological Profiling

Given the existence of five 4-bromo-dichloro-2-phenylquinoline regioisomers with distinct CAS numbers , this compound serves as the 6,7-dichloro member in a systematic regioisomeric panel designed to map the effect of chlorine positional isomerism on any biological endpoint of interest (enzyme inhibition, receptor binding, cellular potency, or pharmacokinetic parameters). Such a panel directly addresses the class-level observation that halogen position in 2-phenylquinolines produces ≥10-fold differences in target engagement [1][2], making it essential for rigorous SAR analysis and patent claim differentiation.

Quote Request

Request a Quote for 4-Bromo-6,7-dichloro-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.